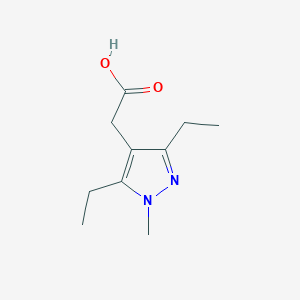

2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5-diethyl-1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-8-7(6-10(13)14)9(5-2)12(3)11-8/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSWMHYHINOADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction via Condensation Reactions

A primary route to pyrazole derivatives, including 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid, is through condensation of hydrazines with β-dicarbonyl compounds or β-keto esters. This approach allows for selective substitution patterns on the pyrazole ring.

- Typical Reaction Conditions:

- Refluxing hydrazine derivatives with β-diketones or β-keto esters in solvents such as ethanol, methanol, or dimethylformamide (DMF).

- Reaction times range from 2 to 6 hours.

- Catalysts such as triethylamine or acidic media (e.g., acetic acid or hydrochloric acid) can be employed to facilitate cyclization and improve yields.

- Example:

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is typically introduced via alkylation or carboxylation reactions at the 4-position of the pyrazole ring:

- Alkylation of Pyrazole Derivatives:

- The 4-position of the pyrazole ring can be functionalized by reaction with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions.

- Potassium hydroxide or other bases are commonly used to deprotonate the pyrazole and facilitate nucleophilic substitution.

- Carboxylation Reactions:

- In some methods, carboxylation of pyrazole intermediates is performed using carbon dioxide under pressure or by reaction with esters that are subsequently hydrolyzed to the acid.

- Solvent and Temperature:

- Dimethyl sulfoxide (DMSO), ethanol, or DMF are preferred solvents.

- Temperature control is critical, often maintained between 60°C and 100°C to optimize yield and minimize side reactions.

One-Pot Synthesis Approaches

Recent advances have demonstrated one-pot synthetic methods that combine pyrazole ring formation and acetic acid side chain introduction in a single reaction vessel, improving efficiency:

- Acetic Acid-Mediated One-Pot Synthesis:

- β-Dicarbonyl compounds react with hydrazine derivatives in the presence of acetic acid and catalysts (e.g., triethylamine or perchloric acid) to yield pyrazole derivatives directly.

- This method reduces purification steps and improves overall yield.

- Reaction monitoring is typically done by thin-layer chromatography (TLC).

- Advantages:

Purification and Characterization

- Purification:

- Silica gel column chromatography using hexane-ethyl acetate gradients (0–30%) is commonly applied.

- Recrystallization from ethanol or methanol is used to obtain pure crystalline products.

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and ring structure.

- Infrared Spectroscopy (IR): Identifies carboxylic acid C=O stretches (~1700–1720 cm$$^{-1}$$).

- Mass Spectrometry (MS): Confirms molecular weight.

- Elemental Analysis: Validates compound purity and composition.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Solvent(s) | Catalyst(s) | Temperature | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|---|

| Condensation of Hydrazines & β-Diketones | Hydrazine derivatives, β-diketones | Ethanol, Methanol, DMF | Triethylamine, AcOH, HCl | Reflux (~78–100°C) | 2–6 hours | Moderate to High | Classic method for pyrazole ring formation |

| Alkylation with Haloacetic Acid | Pyrazole derivative, chloroacetic acid | DMSO, DMF, Ethanol | KOH or other bases | 60–100°C | Several hours | Moderate | Introduces acetic acid side chain |

| One-Pot Acetic Acid-Mediated Synthesis | β-Dicarbonyls, hydrazines, acetic acid | Ethanol-AcOH mixture | Triethylamine, HClO4 | Reflux (~78°C) | 6–8 hours | Improved yield | Combines ring formation and side chain introduction |

| Purification | Silica gel chromatography, recrystallization | Hexane-Ethyl acetate, ethanol | - | Ambient | - | - | Ensures high purity |

Detailed Research Findings

Gulia et al. (2021) reported a fast and straightforward method for pyrazole synthesis using primary amines and β-diketones with good yields, highlighting the importance of temperature and solvent selection in optimizing reaction efficiency.

Recent studies emphasize the role of acetic acid as both solvent and catalyst in one-pot syntheses, improving reaction simplicity and reducing waste, as demonstrated by the synthesis of pyrazolyl derivatives with potential biological activity.

Characterization data from multiple sources confirm that the substitution pattern on the pyrazole ring and the presence of the acetic acid group can be reliably identified by NMR and IR spectroscopy, supporting the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are frequently employed.

Major Products: The major products formed from these reactions include various pyrazole derivatives, esters, amides, and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds similar to 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways .

Case Study: Pyrazole Derivatives in Pain Management

A case study involving a series of pyrazole derivatives highlighted their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The study reported that specific modifications to the pyrazole ring enhanced the anti-inflammatory activity while reducing gastrointestinal side effects commonly associated with traditional NSAIDs .

Agricultural Applications

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research conducted by agricultural scientists found that this compound effectively inhibits the growth of certain weed species without harming crops. This selective herbicidal activity suggests potential use in sustainable agriculture practices .

Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while promoting the growth of desirable crop species. The results indicated a favorable safety profile for both plants and beneficial insects, making it a candidate for eco-friendly herbicide development .

Material Science Applications

Polymeric Composites

In material science, this compound has been explored as a potential additive in polymeric composites. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. A study published in Polymer Science noted that composites containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to traditional materials .

Synthesis of Functional Materials

The synthesis of functional materials utilizing this compound is gaining traction. Researchers are investigating its role as a precursor for creating novel pyrazole-based materials with applications in electronics and photonics due to their unique electronic properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-acetic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The diethyl groups in the target compound enhance lipophilicity compared to dimethyl analogs (e.g., 154.17 g/mol vs. Trifluoromethyl-substituted derivatives (e.g., 298.26 g/mol) exhibit increased polarity and stability, making them suitable for targeting enzymes like kinases .

Synthetic Utility :

- Ethyl and methyl-substituted pyrazoles (e.g., C₉H₁₄N₂O₂) are common intermediates in alkylation and esterification reactions, as seen in the synthesis of hydroxamic acids .

- Discontinuation of the target compound (CAS: 1258651-44-3) in commercial catalogs highlights challenges in sourcing highly substituted pyrazole derivatives .

Biological Relevance :

- The azo-functionalized analog (C₁₃H₁₄N₄O₂) demonstrates unique reactivity in photodynamic therapy, unlike the target compound’s focus on agrochemical applications .

- Structural analogs with phenyl or indole moieties (e.g., 2222059-70-1) show promise in anticancer research due to enhanced π-π stacking interactions .

Biological Activity

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1258651-44-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and an acetic acid moiety, allowing for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 3,5-diethyl-1-methylpyrazole with chloroacetic acid under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. This reaction leads to the formation of the desired product with good yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for modulating enzyme activity or receptor binding. The acetic acid moiety enhances the compound's binding affinity, potentially influencing its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. These compounds have been shown to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research indicates that certain structural modifications can enhance selectivity for cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. Compounds similar to this compound have exhibited promising COX-2 inhibitory effects, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives:

- Cytotoxicity Screening : A study screened a series of pyrazole derivatives for cytotoxicity against breast and liver cancer cell lines, revealing that specific modifications led to enhanced potency compared to standard treatments like etoposide .

- COX Inhibition : Another investigation focused on the anti-inflammatory profile of substituted pyrazole derivatives. It was found that certain compounds displayed a high selectivity index for COX-2 over COX-1, indicating lower gastrointestinal toxicity while maintaining efficacy .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | COX Inhibition | Other Notable Effects |

|---|---|---|---|

| This compound | Moderate | High | Potential apoptosis induction |

| 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | Low | Moderate | Limited receptor interaction |

| 2-(3,5-Diethyl-1H-pyrazol-4-yl)propionic acid | Moderate | High | Enhanced anti-inflammatory |

Q & A

Basic: What are the standard synthetic routes for 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation and acetylation of pyrazole precursors. For example, analogous compounds like 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are synthesized via nucleophilic substitution between pyrazole derivatives and chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during exothermic reactions to prevent side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity.

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Yield optimization may require iterative adjustments to molar ratios (e.g., 1:1.2 pyrazole:chloroacetyl chloride) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

SC-XRD is critical for confirming stereochemistry and hydrogen-bonding networks. For pyrazole derivatives, SHELX programs (e.g., SHELXL) are widely used for refinement . Key steps include:

- Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Hydrogen placement : Use of riding models or Fourier difference maps for accurate positioning.

- Disorder handling : For flexible groups (e.g., ethyl substituents), split-site refinement or restraints improve model reliability.

Challenges include twinning (common in pyrazole crystals) and low electron density for light atoms. Validation tools like PLATON should be used to check for missed symmetry .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : NMR identifies methyl/ethyl groups (δ 1.2–1.4 ppm for CH, δ 4.0–4.2 ppm for CH adjacent to carbonyl). NMR confirms the acetic acid moiety (δ ~170–175 ppm for COOH) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch in carboxylic acid) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 225.148 for CHNO) .

Advanced: How can computational modeling predict the biological activity of this compound, and what parameters are critical for docking studies?

Methodological Answer:

- Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., cyclooxygenase-2 or kinases) based on structural analogs .

- Docking software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) for ligand flexibility.

- Key parameters :

- Binding affinity : ΔG ≤ -6 kcal/mol suggests strong interaction.

- Hydrogen bonds : ≥2 H-bonds with active-site residues (e.g., Arg120 in COX-2).

- Solvent effects : Include implicit solvent models (e.g., GB/SA) for accuracy .

Validation against experimental IC data from similar compounds is essential .

Basic: What are the documented biological activities of structurally related pyrazole-acetic acid derivatives?

Methodological Answer:

Analogous compounds exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 via acetic acid moiety interactions.

- Antimicrobial effects : Disruption of bacterial cell wall synthesis (e.g., against E. coli with MIC ~25 µg/mL).

- Enzyme inhibition : Binding to ATP pockets in kinases (e.g., JAK2) .

Activity trends correlate with substituent electronegativity; diethyl groups may enhance lipophilicity and membrane permeability compared to dimethyl analogs .

Advanced: How can researchers address contradictions in solubility data across different studies?

Methodological Answer:

Discrepancies often arise from:

- Measurement techniques : Use standardized methods (e.g., shake-flask vs. HPLC).

- pH dependence : Solubility peaks at pH > pKa (carboxylic acid group, pKa ~2.5–3.0).

- Polymorphism : SC-XRD identifies hydrate/solvate forms affecting solubility .

Mitigation strategies: - Control experiments : Repeat under identical pH/temperature conditions.

- Co-solvent screening : Use DMSO-water mixtures for low-solubility compounds .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage : -20°C under inert gas (N) to prevent oxidation of the pyrazole ring.

- Degradation markers : HPLC monitoring for new peaks (e.g., decarboxylation products at RT ~2.5 min).

- Light sensitivity : UV-Vis spectra (200–400 nm) track photodegradation; amber vials are recommended .

Advanced: How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

- Lipophilicity : Diethyl groups increase logP by ~0.8 compared to dimethyl, enhancing blood-brain barrier penetration (calculated via ChemAxon).

- Steric effects : Bulkier substituents reduce binding to shallow enzyme pockets (e.g., HDACs).

- Synthetic yield : Ethyl groups may lower reactivity in alkylation steps due to steric hindrance, requiring longer reaction times .

Comparative studies using isosteric analogs (e.g., cyclopropyl replacements) can isolate electronic vs. steric effects .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Fume hood for weighing and synthesis to avoid inhalation.

- Spill management : Neutralize acetic acid residues with sodium bicarbonate .

No acute toxicity is reported for analogs, but mutagenicity screening (Ames test) is advised for novel derivatives .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the 3,5-positions.

- Biological assays : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity.

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC.

Example: A 2021 study on triazole-pyrazole hybrids linked 3,5-diethyl groups to 10-fold higher cytotoxicity in MCF-7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.